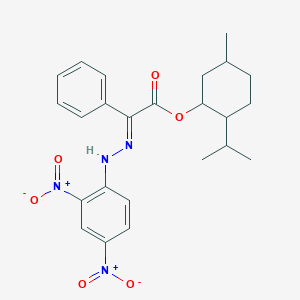
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate, also known as DTBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBS is a sulfonate derivative of 3,3-dimethyl-1-triazenoimidazole, a well-known anticancer agent.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate is not fully understood. However, it is believed that this compound exerts its anticancer effects by inducing DNA damage and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. This compound has also been shown to disrupt the cell membranes of bacteria and viruses, leading to their death. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate in lab experiments is its versatility. This compound can be used for a variety of applications, including anticancer, antiviral, and antibacterial research. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to both cancer and normal cells at high concentrations.
Future Directions
There are several future directions for the research on 4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate. One area of research is the development of more efficient and selective synthesis methods for this compound. Another area of research is the development of new applications for this compound in scientific research. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new derivatives of this compound with improved properties and reduced toxicity is another area of future research.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties and has been used as a fluorescent probe for the detection of metal ions in biological systems. However, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity. The development of new derivatives of this compound with improved properties and reduced toxicity is another area of future research.
Synthesis Methods
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate can be synthesized by the reaction of 3,3-dimethyl-1-triazenoimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 214-216°C.
Scientific Research Applications
4-(3,3-Dimethyl-1-triazenyl)benzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been used as a reagent for the determination of sulfite in food and beverage samples.
properties
Molecular Formula |
C8H10N3O3S- |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzenesulfonate |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)10-9-7-3-5-8(6-4-7)15(12,13)14/h3-6H,1-2H3,(H,12,13,14)/p-1 |
InChI Key |
QEVNEOGSQSBJIZ-UHFFFAOYSA-M |
SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
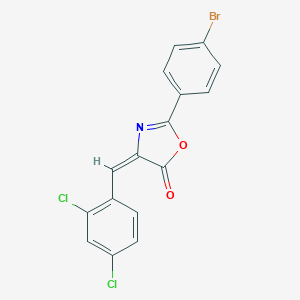
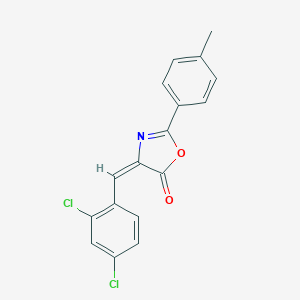
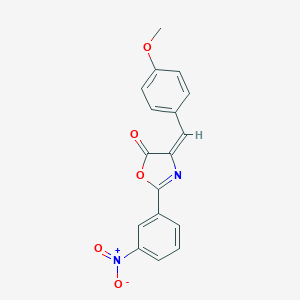
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

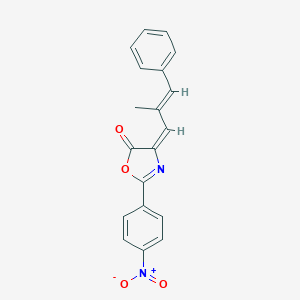
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
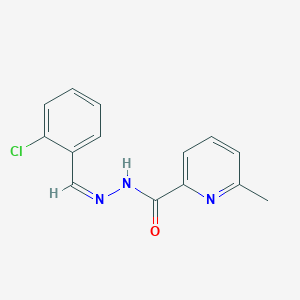
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
